7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-benzo[h]chromen-2-one
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Overview
Description
7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-benzo[h]chromen-2-one is a compound that belongs to the class of coumarin derivatives. Coumarins are known for their wide range of applications in pharmaceuticals, dyes, and liquid crystals . This particular compound features a piperazine ring, which is a heterocyclic and aliphatic diamine, known for its flexible structure and high solubility in both organic solvents and water .
Preparation Methods
The synthesis of 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-benzo[h]chromen-2-one involves several steps. One common method includes the Mannich reaction, where a coumarin derivative is reacted with formaldehyde and a secondary amine, such as 4-methylpiperazine . The reaction conditions typically involve an acidic or basic catalyst and are carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve optimization of these conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The piperazine ring can be reduced to form a more saturated derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens . The major products formed from these reactions depend on the specific conditions and reagents used but generally involve modifications to the hydroxy, piperazine, or phenyl groups .
Scientific Research Applications
7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-benzo[h]chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The coumarin core’s fluorescence properties make it useful in imaging and diagnostic applications .
Comparison with Similar Compounds
Similar compounds to 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-benzo[h]chromen-2-one include other coumarin derivatives such as:
7-hydroxy-4-methylcoumarin: Known for its use in fluorescent probes and dyes.
8-methoxypsoralen: Used in phototherapy for skin conditions like psoriasis.
4-hydroxycoumarin: A precursor to anticoagulant drugs like warfarin.
The uniqueness of this compound lies in its combination of a coumarin core with a piperazine ring, which imparts both fluorescence properties and biological activity .
Properties
Molecular Formula |
C25H24N2O3 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenylbenzo[h]chromen-2-one |
InChI |
InChI=1S/C25H24N2O3/c1-26-11-13-27(14-12-26)16-18-7-8-20-19(24(18)29)9-10-21-22(15-23(28)30-25(20)21)17-5-3-2-4-6-17/h2-10,15,29H,11-14,16H2,1H3 |
InChI Key |
PHOSCVZBXOBPAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C3=C(C=C2)C4=C(C=C3)C(=CC(=O)O4)C5=CC=CC=C5)O |
Origin of Product |
United States |
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